
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde
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Overview
Description
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a thiazole ring via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde typically involves the reaction of 4-methylthiazole with a suitable benzaldehyde derivative under specific conditions. One common method is the click reaction between 4-O-propargylated benzaldehyde and various organic bromides or azides . The reaction conditions often include the use of a copper catalyst and a solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 4-((4-Methylthiazol-2-yl)methoxy)benzoic acid.
Reduction: 4-((4-Methylthiazol-2-yl)methoxy)benzyl alcohol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde
- 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
Uniqueness
4-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H11NO2S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-4-2-10(6-14)3-5-11/h2-6,8H,7H2,1H3 |
InChI Key |
OQDPIIYWYMEZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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